N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
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Overview
Description
Compounds with a dihydrobenzo[b][1,4]dioxin moiety are found in various chemical contexts . They often exhibit interesting biological activities, making them relevant for pharmaceutical research .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . This provides information about bond lengths, bond angles, and the spatial arrangement of atoms .Scientific Research Applications
Gold-Catalyzed Cycloaddition for Synthesizing Functionalized Compounds
Research has demonstrated the utility of 1,3,4-oxadiazoles in gold-catalyzed cycloaddition reactions. For instance, the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles facilitates the regioselective synthesis of highly functionalized 4-aminoimidazoles. This process likely involves the formation of an α-imino gold carbene intermediate followed by cyclization, showcasing an innovative method for synthesizing complex molecules with potential applications in drug discovery and material science (W. Xu et al., 2017).
Corrosion Inhibition
Compounds containing 1,3,4-oxadiazole structures have been investigated for their potential as corrosion inhibitors. For example, 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives have shown effectiveness in inhibiting corrosion in brass, indicating mixed-type control of inhibition. These findings suggest applications in protecting metal surfaces in industrial settings, potentially extending the lifespan of metal components in cooling systems (A. Rochdi et al., 2014).
Antioxidant Activity
The antioxidant properties of compounds bearing 1,3,4-oxadiazole and dihydrobenzo[d][1,4]dioxine structures have been evaluated, revealing significant free-radical scavenging abilities. Such compounds could have implications for developing new antioxidants, potentially contributing to therapeutic agents against oxidative stress-related diseases (R. M. Shakir et al., 2014).
Antibacterial Agents
The synthesis and evaluation of N-substituted sulfonamides containing the benzodioxane moiety have demonstrated potent antibacterial activity against various Gram-negative and Gram-positive strains. This research underscores the potential for developing new antibacterial agents, highlighting the medicinal chemistry applications of these heterocyclic compounds (M. Abbasi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)12-2-3-19(25)22-21-24-23-20(30-21)15-6-9-17-18(13-15)29-11-10-28-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGXHIRXKXPJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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